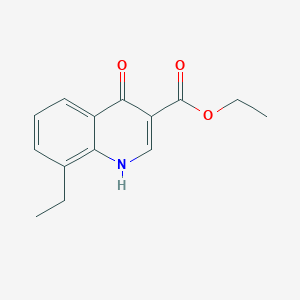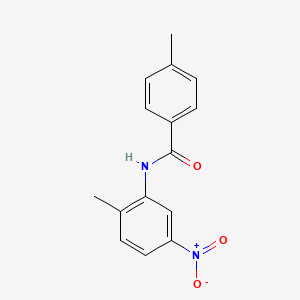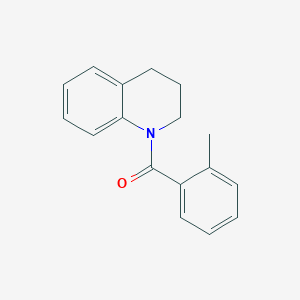![molecular formula C16H13BrCl2N2OS B5596429 2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5596429.png)
2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide" typically involves condensation reactions between appropriate benzaldehydes and hydrazides in the presence of suitable catalysts. For instance, the hydrazone compounds N′-(5-chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide and N′-(2,4-dichlorobenzylidene)-4-dimethylaminobenzohydrazide were synthesized through condensation reactions of 4-dimethylaminobenzohydrazide with 5-chlorosalicylaldehyde and 2,4-dichlorobenzaldehyde, respectively, in methanol (Yang, 2011).
Molecular Structure Analysis
X-ray crystallography is a common technique for analyzing the molecular structure of such compounds. The crystal structures of synthesized compounds often reveal detailed geometrical configurations, such as E configurations with respect to the C=N double bonds, and are stabilized by hydrogen bonds and π-π interactions. For example, compounds with similar structures have been shown to crystallize in specific space groups with detailed unit cell dimensions, indicating the precise molecular geometry and intermolecular interactions (Yang, 2011).
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Anticancer Potential : Research has synthesized a number of new 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives to investigate their probable anticancer activity. These compounds demonstrated significant cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents (Osmaniye et al., 2018).
- Antimicrobial Efficacy : Studies on the synthesis of hydrazone compounds derived from 4-methylbenzohydrazide with different benzaldehydes revealed their effectiveness as antimicrobial agents. The compounds displayed trans configurations with respect to the C=N double bonds and were stabilized by N–H···O hydrogen bonds and weak π···π interactions, which could contribute to their antimicrobial activities (Zhou & Ma, 2012).
Synthesis Techniques and Structural Analysis
- Crystal Structure Analysis : The crystal structures of newly synthesized compounds, such as N'-benzylidene-N-(thiazolyl)acetohydrazide derivatives, were determined, providing insights into their potential interactions and stability which are crucial for their biological activities. These analyses include the investigation of N–H···O hydrogen bonds and π···π interactions, which are essential for understanding the compounds' properties (Quoc et al., 2019).
Mechanisms of Action and Application
- Inhibition of Biological Pathways : Some compounds derived from 2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide have been shown to inhibit enzymes like lipase and α-glucosidase, which are significant for the treatment of conditions like obesity and diabetes. This suggests their potential application in managing these diseases through the inhibition of specific biological pathways (Bekircan et al., 2015).
Propriétés
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2OS/c17-14-4-2-1-3-12(14)9-23-10-16(22)21-20-8-11-5-6-13(18)7-15(11)19/h1-8H,9-10H2,(H,21,22)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZWRCSWRGSKKG-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5596353.png)


![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)
![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)


![N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B5596392.png)

![1-(3,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5596407.png)
![4-methoxy-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5596413.png)
![2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5596415.png)
![N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596422.png)
![4-[(cyclopentylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5596447.png)